The Role of Adavosertib in G2/M Checkpoint Abrogation: A Technical Guide
The Role of Adavosertib in G2/M Checkpoint Abrogation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adavosertib (also known as AZD1775 or MK-1775) is a first-in-class, selective small-molecule inhibitor of the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] In cancer cells, particularly those with a deficient G1/S checkpoint (often due to p53 mutations), the G2/M checkpoint becomes essential for repairing DNA damage before mitotic entry.[2][3] By inhibiting Wee1, Adavosertib forces these damaged cells to prematurely enter mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis.[4][5] This guide provides an in-depth technical overview of the mechanism of action of Adavosertib, relevant signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols for assessing its activity.
Mechanism of Action: Abrogation of the G2/M Checkpoint
The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity. The G2/M checkpoint prevents cells with damaged DNA from entering mitosis (M phase).[6] A key regulator of this checkpoint is the Cyclin B1-CDK1 complex. Wee1 kinase acts as a crucial inhibitor of this complex by phosphorylating CDK1 at Tyrosine 15 (Tyr15), thus preventing mitotic entry and allowing time for DNA repair.[7][8]
Adavosertib, as a potent ATP-competitive inhibitor of Wee1, disrupts this regulatory mechanism.[9] By inhibiting Wee1, Adavosertib prevents the inhibitory phosphorylation of CDK1.[10] This leads to the activation of the Cyclin B1-CDK1 complex, thereby overriding the G2/M checkpoint and forcing the cell to enter mitosis despite the presence of DNA damage.[4][11] This premature mitotic entry in cells with unrepaired DNA results in genomic instability and ultimately, mitotic catastrophe and cell death.[5][12]
The efficacy of Adavosertib is particularly pronounced in cancer cells with a defective G1/S checkpoint, a common feature in many malignancies due to mutations in genes like TP53. These cells are heavily reliant on the G2/M checkpoint for survival, creating a synthetic lethal relationship with Wee1 inhibition.[2]
Signaling Pathway
The signaling pathway illustrating the role of Wee1 and the mechanism of Adavosertib-mediated G2/M checkpoint abrogation is depicted below.
Quantitative Data
The following tables summarize key quantitative data related to the activity of Adavosertib from various preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of Adavosertib (IC50 Values)
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference(s) |
| HCT116 | Colorectal Carcinoma | 131 | [4] |
| BHP7-13 | Differentiated Thyroid Cancer | 175.6 | [10] |
| K1 | Differentiated Thyroid Cancer | 71.8 | [10] |
| FTC-133 | Differentiated Thyroid Cancer | 114.5 | [10] |
| FTC-238 | Differentiated Thyroid Cancer | 98.3 | [10] |
Table 2: Effect of Adavosertib on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference(s) |
| OVCAR8 | Vehicle | - | - | 14.4% | [13] |
| OVCAR8 | 500 nM Adavosertib (72h) | - | - | 58.3% | [13] |
| CAOV3 | Vehicle | - | - | 16.0% | [13] |
| CAOV3 | 500 nM Adavosertib (72h) | - | - | 45.3% | [13] |
| M048i | Vehicle | - | - | 23.9% | [13] |
| M048i | 500 nM Adavosertib (72h) | - | - | 54.0% | [13] |
| OC002 | Vehicle | - | - | 24.8% | [13] |
| OC002 | 500 nM Adavosertib (72h) | - | - | 57.2% | [13] |
| BHP7-13 | Vehicle | - | - | 11.2% | [10] |
| BHP7-13 | 500 nM Adavosertib | - | - | 19.5% | [10] |
| K1 | Vehicle | - | - | 7.6% | [10] |
| K1 | 500 nM Adavosertib | - | - | 39.6% | [10] |
| FTC-133 | Vehicle | - | - | 16.7% | [10] |
| FTC-133 | 500 nM Adavosertib | - | - | 34.3% | [10] |
| FTC-238 | Vehicle | - | - | 21.1% | [10] |
| FTC-238 | 500 nM Adavosertib | - | - | 74.4% | [10] |
Table 3: Adavosertib Monotherapy Dosing in Clinical Trials
| Phase | Patient Population | Dosing Schedule | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Reference(s) |
| Phase Ib | Advanced Solid Tumors | 175 mg twice daily (bid) on days 1-3 and 8-10 of a 21-day cycle | 175 mg bid | [11] |
| Phase Ib | Advanced Solid Tumors | 125 mg bid on a 5 days on, 9 days off schedule | 125 mg bid | [14][15] |
| Phase Ib | Advanced Solid Tumors | 300 mg once daily (qd) on a 5 days on, 9 days off schedule | 300 mg qd | [14][15] |
| Phase Ib | Advanced Solid Tumors | 300 mg qd on a 5 days on, 2 days off for 2 of 3 weeks schedule | 300 mg qd | [14][15] |
| Phase I | Advanced Solid Tumors | Once daily on days 1-5 and 8-12 of a 21-day cycle | 300 mg qd | [7] |
| Phase I (Pediatric) | Relapsed Solid Tumors | Adavosertib daily for 5 days with irinotecan every 21 days | 85 mg/m²/day | [1] |
| Phase II | SETD2-Altered Solid Tumors | 300 mg qd on days 1-5 and 8-12 of a 21-day cycle | 300 mg qd | [16] |
| Phase II | Metastatic Triple-Negative Breast Cancer | 200 mg bid for 5 doses every 21 days with cisplatin | 200 mg bid | [17] |
Experimental Protocols
Detailed methodologies for key experiments to assess the role of Adavosertib in G2/M checkpoint abrogation are provided below.
Western Blot Analysis of CDK1 Phosphorylation
This protocol is for the detection of changes in the phosphorylation status of CDK1 at Tyr15 following Adavosertib treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with Adavosertib at various concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[18]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[3]
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CDK1 (Tyr15) and total CDK1 overnight at 4°C.[19]
-
Washing: Wash the membrane three times with TBST.[18]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Washing: Wash the membrane three times with TBST.[18]
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.[18]
-
Image Acquisition and Analysis: Capture the chemiluminescent signal and quantify band intensities using densitometry software. Normalize the phosphorylated protein to the total protein.[18]
Immunofluorescence Staining for γH2AX
This protocol is for the visualization and quantification of DNA double-strand breaks through γH2AX foci formation following Adavosertib treatment.
Methodology:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with Adavosertib.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[20]
-
Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[20]
-
Blocking: Block with 1-3% BSA in PBS for 30-60 minutes to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[21]
-
Washing: Wash the cells three times with PBS.[22]
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.[21]
-
Washing: Wash the cells three times with PBS, protected from light.[22]
-
Nuclear Counterstaining: Stain the nuclei with DAPI for 5 minutes.[21]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[22]
-
Image Acquisition and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[21]
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the cell cycle distribution of a cell population after Adavosertib treatment.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with Adavosertib for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization.[23]
-
Washing: Wash the cells with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.[2]
-
Staining: Wash the cells to remove the ethanol and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[23]
Conclusion
Adavosertib represents a promising therapeutic strategy, particularly for cancers with underlying deficiencies in the G1/S checkpoint. Its mechanism of action, centered on the abrogation of the G2/M checkpoint through Wee1 inhibition, leads to selective killing of cancer cells via mitotic catastrophe. The preclinical and clinical data demonstrate its potential both as a monotherapy and in combination with DNA-damaging agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of Adavosertib and other Wee1 inhibitors in various cancer models. As our understanding of cell cycle regulation and DNA damage response continues to grow, targeted therapies like Adavosertib will likely play an increasingly important role in the future of cancer treatment.
References
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- 16. benchchem.com [benchchem.com]
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- 20. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
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